molecular formula C15H26N2O2 B6325960 2,2-Bis-(4-Hydroximinocyclohexyl)propane CAS No. 7418-18-0

2,2-Bis-(4-Hydroximinocyclohexyl)propane

Cat. No.: B6325960
CAS No.: 7418-18-0
M. Wt: 266.38 g/mol
InChI Key: UCNBSECKFJYHGV-UHFFFAOYSA-N
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Description

2,2-Bis-(4-Hydroximinocyclohexyl)propane is a bisphenol derivative structurally derived from bisphenol A (BPA), where the aromatic phenyl rings are replaced by cyclohexyl groups substituted with hydroximino (C=N-OH) functional groups. While direct references to this compound are absent in the provided evidence, its structural analogs—such as hydrogenated BPA derivatives (e.g., 2,2-Bis-(4-hydroxycyclohexyl)propane, )—suggest it belongs to a class of compounds where aromatic rings are saturated or functionalized.

Properties

IUPAC Name

N-[4-[2-(4-hydroxyiminocyclohexyl)propan-2-yl]cyclohexylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26N2O2/c1-15(2,11-3-7-13(16-18)8-4-11)12-5-9-14(17-19)10-6-12/h11-12,18-19H,3-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCNBSECKFJYHGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1CCC(=NO)CC1)C2CCC(=NO)CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The hydrogenation process is usually carried out using a nickel-palladium catalyst under high pressure and temperature conditions .

Industrial Production Methods

Industrial production of 2,2-Bis-(4-Hydroximinocyclohexyl)propane follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion rate and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2,2-Bis-(4-Hydroximinocyclohexyl)propane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the hydroximino groups to amino groups.

    Substitution: The hydroximino groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Substitution reactions often require catalysts or specific solvents to proceed efficiently.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines.

Scientific Research Applications

2,2-Bis-(4-Hydroximinocyclohexyl)propane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2-Bis-(4-Hydroximinocyclohexyl)propane involves its interaction with specific molecular targets. The hydroximino groups can form hydrogen bonds with various biomolecules, influencing their structure and function. This interaction can modulate biological pathways and lead to specific physiological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds are structurally related to 2,2-Bis-(4-Hydroximinocyclohexyl)propane, differing primarily in functional groups attached to the cyclohexyl or phenyl rings. Key comparisons are summarized below:

2,2-Bis-(4-Hydroxycyclohexyl)propane (Hydrogenated BPA)

  • Structure : Cyclohexyl rings substituted with hydroxyl (-OH) groups.
  • Molecular Formula : C₁₅H₂₈O₂.
  • Molecular Weight : 240.38 g/mol (calculated).
  • Applications : Used in epoxy resins and corrosion-resistant coatings due to its hydroxyl groups, which enable crosslinking reactions .
  • Research Findings : Exhibits higher thermal stability compared to BPA, attributed to the absence of aromatic rings .

2,2-Bis(4-oxocyclohexyl)propane

  • Structure : Cyclohexyl rings with ketone (=O) groups.
  • Molecular Formula : C₁₅H₂₄O₂.
  • Molecular Weight : 236.35 g/mol .
  • Applications : Serves as a synthetic intermediate for pharmaceuticals or polymers. The ketone groups participate in condensation reactions .
  • Key Difference : Reduced hydrogen-bonding capacity compared to hydroxylated analogs, leading to lower solubility in polar solvents .

2,2-Bis(4-glycidyloxyphenyl)propane

  • Structure : Phenyl rings substituted with glycidyl ether (epoxide) groups.
  • Molecular Formula : C₂₁H₂₄O₄.
  • Molecular Weight : 340.41 g/mol .
  • Applications : Environmental analysis standard; epoxide groups enable use in epoxy resin formulations .
  • Research Gap: Limited data on hydrogenated versions (e.g., cyclohexyl-glycidyl derivatives).

2,2-Bis(4-allyloxyphenyl)propane

  • Structure : Phenyl rings with allyl ether (-O-CH₂-CH=CH₂) groups.
  • Molecular Formula : C₂₁H₂₄O₂.
  • Molecular Weight : 308.42 g/mol .
  • Applications : Crosslinking agent in polymers; allyl groups undergo radical polymerization .

4,4'-(1-Methylethylidene)biscyclohexanamine

  • Structure : Cyclohexyl rings substituted with amine (-NH₂) groups.
  • Molecular Formula : C₁₅H₂₈N₂.
  • Molecular Weight : 236.40 g/mol (calculated).
  • Applications: Potential curing agent for epoxy resins or corrosion inhibitors .

Comparative Analysis Table

Compound Name Functional Groups Molecular Weight (g/mol) Key Applications Reactivity Profile
This compound Hydroximino (C=N-OH) Not reported Hypothetical: Chelation, synthesis High (oxime-mediated reactions)
2,2-Bis-(4-Hydroxycyclohexyl)propane Hydroxyl (-OH) 240.38 Epoxy resins, coatings Moderate (hydrogen bonding)
2,2-Bis(4-oxocyclohexyl)propane Ketone (=O) 236.35 Synthetic intermediate Low (nucleophilic addition)
2,2-Bis(4-glycidyloxyphenyl)propane Glycidyl ether (epoxide) 340.41 Environmental standards, resins High (epoxide ring-opening)
2,2-Bis(4-allyloxyphenyl)propane Allyl ether 308.42 Polymer crosslinking High (radical polymerization)
4,4'-(1-Methylethylidene)biscyclohexanamine Amine (-NH₂) 236.40 Curing agents, inhibitors High (nucleophilic reactions)

Research Findings and Implications

  • Hydrogenated BPA Derivatives : Demonstrated improved thermal stability and reduced endocrine disruption compared to BPA .
  • Ketone vs. Hydroxyl Groups : Ketone-containing analogs (e.g., 2,2-Bis(4-oxocyclohexyl)propane) exhibit lower solubility in water but higher compatibility with organic solvents .
  • Epoxide Reactivity : Glycidyl ether derivatives are critical in epoxy resin formulations, with reactivity driven by epoxide ring-opening mechanisms .

Biological Activity

2,2-Bis-(4-Hydroximinocyclohexyl)propane, also known as Bisphenol A (BPA) derivative, is a compound that has garnered attention for its biological activity, particularly in the context of endocrine disruption and its implications in various health conditions. This article explores the compound's biological effects, mechanisms of action, and relevant research findings.

  • Chemical Formula : C₁₅H₁₈N₂O₂
  • Molar Mass : 258.31 g/mol
  • CAS Number : 80-04-6

The biological activity of this compound is primarily associated with its ability to interact with estrogen receptors (ERs). It exhibits both estrogenic and anti-estrogenic properties depending on the concentration and cellular context. The compound can bind to ERs, leading to altered gene expression and influencing various physiological processes.

Biological Effects

  • Endocrine Disruption :
    • Studies have shown that this compound can mimic estrogen, leading to potential reproductive and developmental effects. This has been observed in both in vitro and in vivo studies, where exposure resulted in altered reproductive hormone levels and impaired fertility in animal models .
  • Cellular Proliferation :
    • The compound has been linked to increased cellular proliferation in breast cancer cell lines. Research indicates that it can stimulate growth through ER-mediated pathways, raising concerns about its role as a potential carcinogen .
  • Neurodevelopmental Impact :
    • Emerging evidence suggests that prenatal exposure to this compound may affect neurodevelopment in offspring. Animal studies have reported behavioral changes and cognitive deficits associated with early exposure to BPA derivatives .

Study 1: Estrogenic Activity Assessment

A study assessed the estrogenic activity of various BPA derivatives, including this compound. The results indicated a significant binding affinity to ERs compared to control groups, suggesting a strong potential for endocrine disruption.

Study 2: Reproductive Health Implications

In a longitudinal study involving rats exposed to varying concentrations of this compound during gestation, researchers observed a dose-dependent decrease in fertility rates and alterations in reproductive organ development in offspring .

Data Table: Summary of Biological Effects

Biological ActivityEffect DescriptionReference
Estrogenic ActivityMimics estrogen; binds to ERs
Cellular ProliferationStimulates growth in breast cancer cell lines
Neurodevelopmental ImpactBehavioral changes observed in offspring from exposed mothers
Reproductive HealthDecreased fertility rates; altered reproductive organ development

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